(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with a pyrazin-2-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentane ring can be formed through a cycloaddition reaction, followed by the introduction of the pyrazin-2-ylamino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include esters, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a pyrazin-2-ylamino group and a carboxylic acid group. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTVVRZOGUGPZ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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